Lipophilicity (logP) Comparison: Isopropyl-Substituted Benzimidazole vs. Unsubstituted (NH) Analog
The N-isopropyl substitution on the benzimidazole ring of CAS 890643-06-8 increases calculated lipophilicity by approximately 1.5–2.0 logP units compared to the unsubstituted NH-benzimidazole analog (CAS 876712-94-6). The target compound has a calculated logP of 3.7 [1], while the NH-analog is predicted to have a logP of approximately 1.8–2.2 based on the removal of the three-carbon isopropyl group. This difference places the target compound within the optimal logP range (3–4) associated with balanced aqueous solubility and passive membrane permeability in CNS-targeted programs, whereas the NH-analog falls below this optimal window [2].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.7 (calculated, ZINC15) |
| Comparator Or Baseline | 4-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 876712-94-6): estimated logP ≈ 1.8–2.2 (based on isopropyl deletion) |
| Quantified Difference | ΔlogP ≈ +1.5 to +1.9 units for the target compound |
| Conditions | Calculated logP using ZINC15 pipeline; comparator value estimated by substituent contribution analysis |
Why This Matters
This logP difference is substantial enough to significantly alter membrane permeability, plasma protein binding, and in vivo distribution, making the compounds non-interchangeable in any cellular or in vivo assay.
- [1] ZINC15 Database. Substance ZINC000075436806. Accessed 2026-04-29. http://zinc15.docking.org/substances/ZINC000075436806/ View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
